14(S)-HDHA Is a Direct Precursor to Maresin 1 and Is Produced with 39-Fold Higher Catalytic Efficiency by h12-LOX vs. h15-LOX-1
In a direct enzyme kinetic comparison of human lipoxygenase isoforms, both h12-LOX (platelet 12-lipoxygenase, ALOX12) and h15-LOX-1 (reticulocyte 15-lipoxygenase-1, ALOX15) catalyzed the conversion of DHA to the maresin precursor 14S-HpDHA, the immediate hydroperoxide precursor to 14(S)-HDHA. h12-LOX demonstrated a kcat/KM value of 14.0 ± 0.8 s⁻¹ μM⁻¹, which is 39-fold greater than the kcat/KM of 0.36 ± 0.08 s⁻¹ μM⁻¹ measured for h15-LOX-1. Additionally, h12-LOX exhibited superior product selectivity for 14S-HpDHA (81%) compared with h15-LOX-1 (46%), representing a 1.8-fold enhancement in regioselectivity. Notably, the same study demonstrated that h15-LOX-1 was 4.6-fold more effective than h12-LOX at catalyzing the subsequent epoxidation step converting 14S-HpDHA to 13S,14S-epoxy-DHA, highlighting a specialized division of enzymatic labor in maresin biosynthesis [1].
| Evidence Dimension | Catalytic efficiency for DHA → 14S-HpDHA conversion |
|---|---|
| Target Compound Data | h12-LOX: kcat/KM = 14.0 ± 0.8 s⁻¹ μM⁻¹; product selectivity = 81% |
| Comparator Or Baseline | h15-LOX-1: kcat/KM = 0.36 ± 0.08 s⁻¹ μM⁻¹; product selectivity = 46% |
| Quantified Difference | 39-fold higher catalytic efficiency; 1.8-fold higher product selectivity |
| Conditions | In vitro enzyme assay with recombinant human 12-LOX and 15-LOX-1; DHA substrate |
Why This Matters
Procurement of 14(S)-HDHA as an analytical standard is essential for studies investigating h12-LOX-mediated maresin biosynthesis in platelets and macrophages, as this isoform exhibits dominant catalytic flux toward the C-14 oxygenation pathway.
- [1] Cody Freedman, Anh Tran, B. E. Tourdot, et al. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators. Biochemistry. 2020; 59(19): 1832-1844. doi: 10.1021/acs.biochem.0c00233. PMID: 32324389. View Source
